1,6-Diamino-2-methylpyrimidin-4(1H)-one
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Overview
Description
1,6-Diamino-2-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Diamino-2-methylpyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of guanidine derivatives with β-diketones or β-ketoesters. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or water.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,6-Diamino-2-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
1,6-Diamino-2-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as an antiviral, antibacterial, or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,6-Diamino-2-methylpyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved would vary based on the biological context and the specific modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
2,4-Diaminopyrimidine: Similar structure but lacks the methyl group at position 2.
6-Amino-2-methylpyrimidin-4(1H)-one: Similar structure but has only one amino group.
1,3-Dimethyluracil: Similar pyrimidine ring but with different substituents.
Uniqueness
1,6-Diamino-2-methylpyrimidin-4(1H)-one is unique due to the presence of both amino groups and a methyl group, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C5H8N4O |
---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1,6-diamino-2-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H8N4O/c1-3-8-5(10)2-4(6)9(3)7/h2H,6-7H2,1H3 |
InChI Key |
JQDONYSWHISWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C=C(N1N)N |
Origin of Product |
United States |
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